Disperse Red 74
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-acetamido-N-(2-acetyloxyethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O7/c1-15(28)23-22-14-20(26(10-12-33-16(2)29)11-13-34-17(3)30)8-9-21(22)25-24-18-4-6-19(7-5-18)27(31)32/h4-9,14H,10-13H2,1-3H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWPUZMDITYESQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101024616 | |
| Record name | C.I. Disperse Red 74 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101024616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1533-74-0 | |
| Record name | N-[5-[Bis[2-(acetyloxy)ethyl]amino]-2-[2-(4-nitrophenyl)diazenyl]phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1533-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-((3-Acetamido-4-((4-nitrophenyl)azo)phenyl)imino)diethyl diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001533740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Disperse Red 74 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101024616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[[3-acetamido-4-[(4-nitrophenyl)azo]phenyl]imino]diethyl diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis Methodologies and Reaction Mechanistic Elucidations for Disperse Red 74
Foundational Synthetic Routes and Optimization Protocols
The traditional synthesis of Disperse Red 74 is a well-established multi-step chemical process rooted in the fundamental reactions of aromatic chemistry.
Diazotization and Azo Coupling Reaction Mechanisms for this compound
The core synthesis of this compound involves a two-stage reaction sequence: diazotization followed by azo coupling.
Diazotization: The process begins with the diazotization of a primary aromatic amine, which serves as the diazo component. For this compound, this is typically p-nitroaniline (also known as 4-nitrobenzenamine). tkechemi.comcolorfuldyes.com In this step, p-nitroaniline is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). tkechemi.com The reaction is performed at low temperatures, typically between 0-5 °C, to ensure the stability of the resulting diazonium salt. tkechemi.commdpi.com
The mechanism commences with the formation of the nitrosonium ion (NO⁺) from nitrous acid and the mineral acid. The highly electrophilic nitrosonium ion is then attacked by the nucleophilic nitrogen of the primary amine (p-nitroaniline). A series of proton transfers and the elimination of a water molecule lead to the formation of the p-nitrobenzenediazonium ion. This ion is a potent electrophile, ready for the subsequent coupling reaction.
Azo Coupling: The second stage is the azo coupling reaction, an electrophilic aromatic substitution. The p-nitrobenzenediazonium salt is reacted with a coupling component. A common coupling component for this compound is 3-acetamido-N,N-bis(2-acetoxyethyl)aniline. mdpi.com This coupling component is an activated aromatic system, rich in electrons, making it susceptible to electrophilic attack. The diazonium ion attacks the carbon atom at the para position relative to the activating amino group of the coupling component, resulting in the formation of a stable azo compound, this compound, characterized by the -N=N- linkage that acts as the chromophore responsible for its color. nih.gov
Alternative routes describe using m-nitroaniline or m-phenylenediamine (B132917) as starting materials to synthesize the coupling component through steps like ethoxylation, esterification, and reduction before the final coupling with diazotized p-nitroaniline. tkechemi.com
Methodological Enhancements for Yield and Purity Optimization
Optimizing the yield and purity of this compound involves careful control over reaction parameters.
Temperature Control: Maintaining a low temperature (0–5 °C) during diazotization is critical. Diazonium salts are notoriously unstable at higher temperatures and can decompose, leading to reduced yield and the formation of unwanted byproducts. mdpi.comnih.gov
pH Adjustment: The pH of the reaction medium is crucial for the azo coupling step. The reactivity of the coupling component is highly pH-dependent. For aromatic amines, the coupling reaction is typically carried out in a slightly acidic medium. nih.gov Following the coupling reaction, the pH is often adjusted to neutral to facilitate the precipitation of the dye product. nih.gov This careful pH control ensures that the coupling component is sufficiently activated for the electrophilic substitution while minimizing side reactions.
Reaction Time and Stoichiometry: The duration of the coupling reaction, which can extend for several hours, and the precise stoichiometric ratio of the reactants are key factors that are fine-tuned to maximize product formation and minimize unreacted starting materials. tkechemi.com Post-synthesis, purification steps such as filtering, washing with salt solutions, and drying are employed to isolate the final dye product. tkechemi.com Studies on other azo dyes have shown that parameters like dye concentration and contact time can be optimized using statistical methods like the Taguchi design to enhance processes. researchgate.netnih.gov
Innovations in Green and Sustainable Synthesis of this compound Analogues
In response to growing environmental concerns, research has been directed towards developing greener and more sustainable methods for synthesizing azo dyes, including analogues of this compound.
Microwave-Assisted Organic Synthesis (MAOS) Approaches
Microwave-assisted organic synthesis (MAOS) has emerged as a significant green chemistry technique. mdpi.comnih.govresearchgate.net This method utilizes microwave irradiation to heat the reaction mixture, which can dramatically reduce reaction times from hours to mere minutes and often leads to higher yields compared to conventional heating methods. mdpi.comeurjchem.com The advantages of MAOS include rapid, uniform, and selective heating, which can enhance reaction rates and selectivity. mdpi.com While specific studies on the MAOS of this compound are not prevalent, its application in synthesizing various other disperse dyes and their heterocyclic precursors is well-documented. mdpi.comeurjchem.comeurjchem.com This technology is compatible with green chemistry protocols and is considered an environmentally safe alternative to conventional methods that consume more time and energy. nih.govresearchgate.net
Solvent-Free or Reduced-Solvent Reaction Systems
A key goal in green chemistry is the reduction or elimination of volatile and toxic organic solvents. Research into azo dye synthesis has explored solvent-free and reduced-solvent conditions. One approach involves performing diazo coupling reactions by grinding the reactants together, sometimes with a solid acid catalyst, at room temperature. researchgate.netrsc.orgresearchgate.net This methodology circumvents the need for large volumes of solvents and can simplify the work-up process, making it more environmentally friendly. rsc.org For instance, a solvent-free synthesis of azo dyes using nano-γ-Al2O3/Ti(IV) as a solid acid reagent has been demonstrated to be effective, offering short reaction times and high yields. researchgate.net Another green approach utilizes water as the reaction solvent, which is a significant improvement over traditional methods that rely on organic solvents. beilstein-journals.org
Rational Design and Synthesis of this compound Derivatives
The rational design of this compound derivatives aims to modify and enhance its properties, such as color, fastness, and application performance. This is achieved by strategically altering the chemical structure of the diazo or coupling components.
The introduction of different substituent groups onto the aromatic rings of the azo dye can tune its electronic and steric properties. acs.org For example, elongating the π-electron system or adding electron-donating or electron-withdrawing groups can shift the absorption maximum, thereby changing the color of the dye. acs.orgmostwiedzy.pl The synthesis of a series of disperse red azo dyes has shown that modifying the side chains on the aromatic rings impacts their absorption and color fastness properties. nih.gov
This principle allows for the creation of a wide palette of colors and dyes with tailored functionalities. The synthesis of novel azo derivatives often involves coupling standard diazonium salts with newly designed aromatic or heterocyclic coupling components. researchgate.net This approach provides a versatile platform for developing new dyes with improved characteristics for specific applications in textiles and beyond. dntb.gov.uachinesechemsoc.org
Strategies for Molecular Structure Modification and Functionalization
The modular nature of azo dye synthesis, involving a diazo component and a coupling component, provides a straightforward way to modify the final dye structure. mdpi.com
Modification of the Diazo Component: Introducing different substituents on the aromatic ring of the diazo component can significantly alter the dye's properties. For instance, the introduction of halogen atoms like bromine or chlorine, or nitro groups, can influence the electrophilicity of the diazonium salt and the color of the resulting dye. nih.gov The synthesis of 2-bromo-4,6-dinitroaniline, a potential diazo component, involves the bromination of 2,4-dinitroaniline (B165453) or the ammonolysis of 1,2-dibromo-3,5-dinitrobenzene. google.comnbinno.com
Modification of the Coupling Component: Altering the structure of the coupling component is another effective strategy. This can involve changing the alkyl groups on the amino nitrogen, which can affect the dye's solubility and affinity for the fiber. mdpi.com For example, the synthesis of novel disperse dyes has been achieved by reacting various enaminones with diazonium salts. nih.gov
Introduction of Functional Groups: Incorporating specific functional groups can impart desired properties. For example, introducing sulfonamide groups can be achieved through reactions with agents like chlorosulfonic acid. google.comthieme-connect.com The synthesis of novel monosulfonated azo dyes has been reported, which involves the diazotization of 4-aminobenzenesulfonamide and coupling with salicylaldehyde, followed by condensation with various amino sulfonic acids. acs.org
Post-Synthetic Modification: Existing dye molecules can also be modified. For instance, creating derivatives through reactions that target specific functional groups on the dye molecule.
Investigation of Structure-Reactivity Relationships in New Synthesized Dispersants
The relationship between the chemical structure of a disperse dye and its reactivity (including its dyeing performance and fastness properties) is a critical area of study.
Electronic Effects of Substituents: The electronic nature of substituents on both the diazo and coupling components plays a crucial role. Electron-withdrawing groups (like nitro, cyano, or halogen groups) and electron-donating groups (like alkyl or alkoxy groups) influence the electron distribution within the dye molecule's chromophore (the -N=N- group). mdpi.commdpi.com This, in turn, affects the wavelength of maximum absorption (λmax) and thus the color of the dye. colorfuldyes.com For example, push-pull substituted azo dyes, like Disperse Red 1, have been studied for their photoisomerization properties, which are influenced by the substituent effects. researchgate.net
Steric Effects: The size and position of substituents can create steric hindrance, which may affect the planarity of the dye molecule. A more planar structure generally leads to better dyeing properties. However, bulky substituents can sometimes improve sublimation fastness by increasing the molecule's molecular weight and van der Waals forces.
Influence of Alkyl Chains: The length of alkyl chains on the coupling component can impact the dye's affinity for polyester (B1180765) fibers. Longer alkyl chains can enhance hydrophobic interactions with the fiber, potentially improving wash fastness. mdpi.com However, excessively long chains might reduce the dye's diffusion into the fiber. mdpi.com
Role of Functional Groups in Fiber Interaction: The introduction of specific functional groups can lead to stronger interactions with the fiber. For example, groups capable of forming hydrogen bonds can improve the dye's fastness properties.
Table 1: Research Findings on Structure-Reactivity Relationships in Azo Disperse Dyes
| Structural Modification | Observed Effect on Reactivity/Properties | Reference |
| Introduction of halogens (Cl, Br) to the diazo component | Increased peptide reactivity in DPRA assay. | nih.gov |
| Variation of electron-withdrawing groups | Controls electron delocalization, affecting the chromophore's bandgap and color. | mdpi.com |
| Increasing alkyl chain length on the coupling component | Can improve dyeing fastness but may reduce diffusion into the polymer. | mdpi.com |
| Use of enaminones as coupling components | Synthesis of novel disperse dyes with potential for varied colors. | nih.govmdpi.com |
| Introduction of sulfonamide groups | Can be used to create new disperse dyes with potentially different properties. | acs.org |
Advanced Spectroscopic and Electronic Structure Characterization of Disperse Red 74
High-Resolution Spectroscopic Techniques for Structural Confirmation
High-resolution spectroscopy is fundamental to the unambiguous structural elucidation of complex organic molecules like Disperse Red 74. Techniques such as NMR, FTIR, and MS provide complementary information, allowing for a detailed mapping of the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic compounds by mapping the carbon and hydrogen frameworks. While specific spectral data for this compound is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on its known structure, which features aromatic rings, amide, and acetyl groups. Structural characterization of related azobenzene (B91143) disperse dyes is routinely accomplished using ¹H and ¹³C NMR. nih.govresearchgate.netduke.edunih.gov
¹H NMR: The proton NMR spectrum would show distinct signals corresponding to the different types of protons. Aromatic protons on the two phenyl rings would appear in the downfield region, typically between 7.0 and 9.0 ppm. The methylene (B1212753) protons (-CH₂-) of the ethyl acetate (B1210297) groups would likely resonate as complex multiplets in the 3.5-4.5 ppm range due to their proximity to nitrogen and oxygen atoms. The methyl protons (-CH₃) of the two acetyl groups would appear as sharp singlets in the upfield region, likely between 1.8 and 2.5 ppm. The amide proton (N-H) would present as a singlet, with its chemical shift being sensitive to solvent and concentration.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbons of the ester and amide groups would be found in the most downfield region (165-175 ppm). Carbons of the aromatic rings would generate a series of signals between 110 and 155 ppm. The methylene carbons of the ethyl acetate groups are expected in the 40-70 ppm range, while the methyl carbons of the acetyl groups would appear at the most upfield region, typically around 20-25 ppm.
The following table outlines the predicted chemical shift regions for the primary functional groups in this compound.
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic C-H | 7.0 - 9.0 | 110 - 155 |
| Amide N-H | Variable (e.g., 7.5 - 10.5) | N/A |
| Methylene (-CH₂-) | 3.5 - 4.5 | 40 - 70 |
| Acetyl Methyl (-CH₃) | 1.8 - 2.5 | 20 - 25 |
| Carbonyl (C=O) | N/A | 165 - 175 |
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is highly effective for identifying the functional groups within a compound. chemicalbook.com Analysis of similar azo disperse dyes provides a basis for assigning the expected vibrational modes for this compound. acs.orgekb.egiosrjournals.org
The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups:
N-O Stretching: Strong, asymmetric and symmetric stretching vibrations from the nitro (-NO₂) group are expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.
C=O Stretching: The spectrum would show strong absorptions for the carbonyl groups. The amide carbonyl (N-C=O) typically appears around 1650-1680 cm⁻¹, while the ester carbonyl (O-C=O) is found at a higher frequency, around 1730-1750 cm⁻¹. iosrjournals.org
N=N Stretching: The azo (-N=N-) bond stretch is often weak in the IR spectrum and can be difficult to identify but typically appears in the 1400-1450 cm⁻¹ region. acs.org
C-N Stretching: Vibrations for C-N bonds in the aromatic amine structure would be observed in the 1250-1360 cm⁻¹ range.
C-O Stretching: The C-O stretches of the ester groups would produce strong bands in the 1000-1300 cm⁻¹ region.
Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region would indicate the presence of the aromatic rings.
The table below summarizes the principal vibrational modes anticipated for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitro (-NO₂) | Asymmetric & Symmetric Stretch | ~1520 & ~1340 |
| Amide (-NHC=O) | C=O Stretch | ~1670 |
| Ester (-OC=O) | C=O Stretch | ~1740 |
| Azo (-N=N-) | N=N Stretch | ~1425 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Ester (C-O) | C-O Stretch | 1000 - 1300 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Analysis
Mass spectrometry (MS) is an analytical technique that ionizes molecules and measures their mass-to-charge ratio (m/z). It is essential for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident determination of a molecule's elemental formula. oaepublish.com
For non-ionic polar molecules like disperse dyes, electrospray ionization (ESI) is a common technique, typically operating in positive mode to generate protonated molecules [M+H]⁺. nih.govresearchgate.netoup.com For this compound (C₂₂H₂₅N₅O₇), the expected protonated molecular ion would be [C₂₂H₂₆N₅O₇]⁺. HRMS analysis allows for the comparison of the measured exact mass with the theoretical mass, confirming the elemental composition with a high degree of certainty. duke.edunih.gov
| Parameter | Value |
| Molecular Formula | C₂₂H₂₅N₅O₇ |
| Theoretical Monoisotopic Mass | 471.17539 Da |
| Ionization Mode | ESI Positive |
| Primary Molecular Ion | [M+H]⁺ |
| Theoretical Exact Mass of [M+H]⁺ | 472.18267 Da |
Crystalline Structure Analysis and Solid-State Characterization
The solid-state properties of a dye, such as its crystal structure and polymorphism, are critical as they can influence its stability, solubility, and dyeing characteristics. X-ray diffraction techniques are the primary methods used for this type of characterization.
X-ray Diffraction (XRD) for Polymorphic and Crystalline Phase Determination
Powder X-ray Diffraction (XRD) is a key analytical technique used to investigate the crystalline nature of solid materials. By analyzing the diffraction pattern produced when X-rays interact with a powdered sample, one can identify the crystalline phases present. Many disperse dyes exhibit polymorphism, which is the ability of a substance to exist in two or more different crystalline forms. ekb.eg These polymorphs can have different physical properties.
XRD analysis of Disperse Red 167, for instance, has shown that milling can induce a phase transition from a β-crystal form to an α-crystal form. ekb.eg While specific XRD data for this compound is not available in the surveyed literature, the technique remains the definitive method for identifying its degree of crystallinity and determining if different polymorphic phases exist, which could arise from different manufacturing or processing conditions. acs.org
Single-Crystal X-ray Diffraction for Atomic and Molecular Architecture
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystal lattice and the exact molecular conformation. This technique allows for the accurate measurement of bond lengths, bond angles, and intermolecular interactions.
A single-crystal structure for this compound has not been publicly reported. However, this analytical method has been successfully applied to other closely related azo disperse dyes, such as C.I. Disperse Red 65 and C.I. Disperse Red 73. researchgate.net These studies reveal detailed information about the planarity of the azobenzene framework and the nature of intermolecular hydrogen bonding within the crystal. acs.orgnih.gov Should a suitable single crystal of this compound be grown, this technique would provide unparalleled insight into its molecular architecture. mdpi.comrecx.no
Examination of Electronic Transitions and Absorption Characteristics
The color and electronic properties of this compound, a monoazo dye, are intrinsically linked to its molecular structure and the behavior of its electrons when interacting with light. colorfuldyes.comworlddyevariety.com The study of its electronic transitions and absorption characteristics, primarily through UV-Visible spectroscopy, provides critical insights into the dye's chromophoric system and the dynamic equilibrium between its tautomeric forms.
UV-Visible Spectroscopy for Elucidating Chromophoric Systems and Absorption Maxima
UV-Visible spectroscopy is a fundamental technique for characterizing the chromophoric system of azo dyes like this compound. The chromophore, the part of the molecule responsible for its color, is centered around the azo group (–N=N–) connected to aromatic rings. essentialchemicalindustry.org This extended system of conjugated double bonds allows for electronic transitions, specifically π→π* transitions, to occur upon the absorption of light in the visible region of the electromagnetic spectrum. researchgate.net
The absorption of light promotes electrons from a lower energy π bonding orbital to a higher energy π* antibonding orbital. The energy difference between these orbitals dictates the wavelength of light absorbed. For this compound, this absorption occurs in the visible range, resulting in its characteristic red color. The maximum absorption wavelength (λmax) for this compound has been reported to be 496 nm. colorfuldyes.com The intensity of this absorption is typically high, a common feature of the allowed π→π* transitions in azo colorants. emerald.com
The absorption spectrum of azo dyes is known to be influenced by the solvent environment, a phenomenon known as solvatochromism. nih.gov While specific data for this compound across a range of solvents is not extensively detailed in the provided research, the general principle for similar azo dyes shows that λmax can shift with solvent polarity. emerald.com For instance, studies on other disperse azo dyes demonstrate a bathochromic shift (a shift to a longer wavelength) as the polarity of the solvent increases. emerald.com This is because the electronic distribution in the ground and excited states of the dye molecule interacts differently with polar solvent molecules, altering the energy gap between the orbitals. nih.gov
| Dye | Solvent | Absorption Maximum (λmax) | Reference |
|---|---|---|---|
| This compound | Not Specified | 496 nm | colorfuldyes.com |
| Arylazopyridone Dyes (Illustrative Example) | Ethyl Acetate | Shifted from yellow to red (337-473 nm) with increasing polarity | emerald.com |
| Dichloromethane | |||
| Acetone | |||
| Ethanol |
Influence of Molecular Tautomerism on Spectroscopic Signatures
Azo dyes that possess a hydroxyl (–OH) group in the ortho or para position to the azo linkage can exist in two distinct structural forms, known as tautomers. essentialchemicalindustry.orgnitrkl.ac.in This phenomenon, called azo-hydrazone tautomerism, involves the migration of a proton and a corresponding shift of double bonds. The two forms are the azo (enol) form and the hydrazone (keto) form. researchgate.net
Azo form: Contains the conventional –N=N– azo linkage and a hydroxyl group on the aromatic ring.
Hydrazone form: Features a C=O (keto) group on the ring and an –NH–N= linkage. essentialchemicalindustry.orgsemanticscholar.org
The azo and hydrazone tautomers are distinct chemical species with different conjugated systems, and therefore, they exhibit different spectroscopic signatures. researchgate.net The hydrazone form, with its quinoidal structure, generally has a more delocalized electron system, which leads to an absorption maximum at a longer wavelength (a bathochromic or red shift) compared to the corresponding azo form. researchgate.netnih.gov The presence of both forms in a solution can result in a UV-Vis spectrum with two distinct or overlapping absorption bands. researchgate.net The solvent-induced shift in the tautomeric equilibrium is a primary cause of the strong solvatochromism observed in this class of dyes. nih.govrsc.org Therefore, analyzing the UV-Vis spectrum of this compound in various solvents can provide evidence for the existence of this tautomeric equilibrium and offer insights into the relative stability of each form in different environments.
Mechanistic Investigations of Disperse Red 74 Dyeing and Fiber Interactions
In-depth Analysis of Dyeing Kinetics and Thermodynamic Parameters
The efficiency and effectiveness of dyeing processes are critically dependent on the kinetics and thermodynamics that govern the interaction between the dye and the fiber. For Disperse Red 74, a synthetic dye frequently used for coloring hydrophobic fibers, understanding these parameters is crucial for optimizing dyeing conditions and achieving desired results.
Sorption Mechanisms and Diffusion Dynamics on Synthetic Fibers (e.g., Polyester (B1180765), Cellulose (B213188) Acetate (B1210297), Polyamide)
This compound is suitable for dyeing various synthetic fibers, including polyester, acetate, and polyamide fibers, due to its good affinity for these materials. lookchem.com The dyeing process for these hydrophobic fibers with disperse dyes like this compound is generally understood as a three-stage process: sorption, diffusion, and leveling. The dye, which has very low solubility in water, is dispersed in the dyebath. As the temperature increases, the dye's solubility is enhanced, and the synthetic fibers swell, allowing the dye molecules to penetrate the fiber structure and become physically entrapped. nih.gov
The sorption of disperse dyes onto synthetic fibers is often described by the Nernst isotherm and the Freundlich model. scirp.org The Nernst model suggests a partitioning of the dye between the dyebath and the fiber, while the Freundlich model can describe adsorption on a heterogeneous surface. The dyeing of polyester and other synthetic fibers with disperse dyes is often considered a process of dye distribution between the two phases. scirp.org
The diffusion of this compound into the fiber is a critical step that is significantly influenced by the fiber's structure and the dyeing conditions. The rate of diffusion can be determined using models like the Hill equation. whiterose.ac.uk For instance, studies on polyester microfibers have shown that their more open structure can lead to greater accessibility for dye molecules compared to conventional fibers. scialert.net
Role of Temperature, Pressure, and pH on Dye Exhaustion and Fixation
Temperature: Temperature is a paramount factor in the dyeing of synthetic fibers with this compound. An increase in temperature enhances the swelling of fibers like polyester, which is necessary for the dye to penetrate the fiber matrix. sapub.org For polyester, dyeing is typically carried out at high temperatures, around 130°C, under high pressure. tekstilec.siworlddyevariety.com However, for other fibers like polyesteramide, maximum dye exhaustion can be achieved at lower temperatures, around 100°C. tekstilec.si The main dyeing temperature range for this compound is reported to be between 80-110°C. colorfuldyes.com Studies have shown that for some dye-fiber systems, increasing the solution temperature leads to higher adsorption efficiency, indicating an endothermic process which may be due to an increase in active surface sites or enhanced penetration of dye molecules into the adsorbent. researchgate.net
Pressure: High pressure is often employed in conjunction with high temperature, particularly for dyeing polyester, to prevent the boiling of the aqueous dyebath and to facilitate dye uptake. tekstilec.si Supercritical carbon dioxide (scCO2) has emerged as an alternative dyeing medium, where pressure plays a crucial role. In scCO2 dyeing, both temperature and pressure are key parameters influencing the dyeing process. acs.org The density of the scCO2, which is a function of pressure and temperature, affects its ability to dissolve the disperse dye and transport it into the fiber.
pH: The pH of the dyebath should be carefully controlled for optimal dyeing results. For this compound, a weakly acidic medium is generally preferred. sapub.orgworlddyevariety.com The optimal pH range for this dye is typically between 4.5 and 5.5. sapub.orgcolorfuldyes.com At this pH, dye exhaustion is considered satisfactory. sapub.org The dye is sensitive to alkali, and an increase in the pH of the dye solution can lead to a decrease in the amount of dye uptake. worlddyevariety.comcolorfuldyes.com In some cases, a pH of 2 has been identified as optimal for the adsorption of certain disperse dyes. researchgate.net
Intermolecular Interactions between this compound and Polymeric Substrates
The nature and strength of the interactions between this compound and the polymer chains of the fiber are fundamental to the dyeing process and the final properties of the dyed material.
Investigation of Dye Aggregation Phenomena in Aqueous and Supercritical Carbon Dioxide Media
In aqueous dyebaths, disperse dyes like this compound, which are sparingly soluble, exist as a fine dispersion. The stability of this dispersion is crucial for achieving level dyeing. The use of dispersing agents helps to prevent the aggregation of dye particles. The degree of aggregation can influence the rate of dissolution and subsequent diffusion into the fiber. researchgate.net
In supercritical carbon dioxide (scCO2) dyeing, the dye dissolves in the supercritical fluid. mdpi.com The solubility of the dye in scCO2 is a key factor and is influenced by the pressure and temperature of the system. Dye aggregation can also occur in scCO2, and if dye particles overlap, it can reduce the effective surface area for dissolution, potentially slowing down the dyeing process. mdpi.com The unique properties of scCO2, such as its gas-like viscosity and liquid-like density, facilitate the penetration of dye molecules into the fiber, often leading to reduced dyeing times compared to aqueous methods.
Impact of Fiber Structural Alterations on Dyeing Performance
Modifications to the fiber's structure can significantly impact the dyeing performance of this compound. For example, the lower glass transition temperature of polyesteramide fiber compared to standard polyester allows for dyeing at lower temperatures. tekstilec.si Similarly, the introduction of comonomers into the polyester chain can disrupt its crystallinity, making it more accessible to dye molecules.
Pre-treatment of fibers can also enhance their dyeability. For instance, treating ramie fiber with alkali and then benzoyl chloride has been shown to improve the affinity and interaction between the fiber and this compound in scCO2 dyeing. acs.org Pretreating polyester-containing fabrics with a mixture including chitosan (B1678972) has been found to enhance their printability with this compound. researchgate.net Such modifications can lead to better dye absorption and color retention. mdpi.com
Evaluation and Enhancement of Dyeing Fastness Properties
The fastness properties of a dyed fabric, such as its resistance to washing, light, and sublimation, are critical for its end-use.
Evaluation: The fastness properties of fabrics dyed with this compound are assessed using standardized testing methods. For example, wash fastness is often evaluated according to ISO 105 C06:2010. mdpi.com Studies have reported varying fastness properties for this compound on different fibers. On polyesteramide, it showed good wash fastness, but its sublimation and light fastness were rated as fair. tekstilec.si On a PLA/PHBV blend, it exhibited good to excellent wash and rubbing fastness. polyu.edu.hk
Enhancement: Several strategies can be employed to enhance the fastness properties of textiles dyed with this compound. A crucial step after dyeing is "reduction clearing," which removes unfixed dye from the fiber surface. This process is essential for achieving good wet-fastness. google.com The conditions of this after-treatment, including the reducing agent, temperature, and pH, must be carefully controlled to avoid affecting the fixed dye. google.com
The choice of dye and fiber combination also plays a significant role. For instance, some studies have found that the colorfastness of disperse dyes on polylactic acid (PLA) is generally lower than on polyethylene (B3416737) terephthalate (B1205515) (PET), which can be attributed to the thermal migration of the dye from the PLA fiber when subjected to heat. researchgate.net The application of softeners can also influence color fastness, with the effect depending on the properties of both the dye and the softener. researchgate.net
Interactive Data Table: Fastness Properties of this compound on Different Fibers
| Fiber Type | Dyeing Conditions | Wash Fastness | Sublimation Fastness | Light Fastness | Rubbing Fastness | Reference |
| Polyesteramide | 3% owf, 100°C | Good | 3-4 (Fair) | 3 (Fair) | - | tekstilec.si |
| PLA/PHBV Blend | - | 4/5 (Good) | - | - | ≥4.0 (Good) | polyu.edu.hk |
| Polyester | - | 4-5 | 3-4 | 5-6 | - | made-in-china.com |
Note: Fastness is typically rated on a scale of 1 to 5, where 5 is excellent.
Quantitative Assessment of Wash Fastness and Sublimation Fastness
This compound, a monoazo dye, is primarily used for the dyeing and printing of polyester and its blended fabrics. chem960.com Its performance, particularly its durability during laundering and exposure to heat, is critical for its commercial application. The wash fastness and sublimation fastness are key indicators of this performance, and they are quantitatively assessed using standardized testing methods, such as those from the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC).
The wash fastness of a dye refers to its resistance to fading and staining of other fabrics during washing. For this compound dyed on polyester, the wash fastness is consistently rated as high. Under ISO3 and ISO 105-C06 C2S testing conditions, it achieves a rating of 5 for fading and 5 for staining, indicating excellent resistance to color loss and transfer. chem960.comchem960.comnih.gov Similarly, its fastness to perspiration is rated at 5 for both acidic and alkaline conditions, signifying high stability against human sweat. chem960.com
Sublimation fastness measures the dye's resistance to vaporizing and transferring to adjacent materials when subjected to dry heat, a crucial property for fabrics that undergo heat-setting or ironing. This compound demonstrates good to excellent sublimation fastness. chem960.com The ratings vary with temperature, as is typical for disperse dyes. Generally, it achieves a rating of 4 to 5, making it suitable for high-temperature dyeing processes like thermosol and hot-melt dyeing. nih.govnih.gov The dye's stable electron arrangement and molecular structure contribute to this property. labr.cc
The following table summarizes the fastness properties of this compound on polyester fibers as reported in technical literature.
| Fastness Property | Test Standard | Rating (on a 1-5 scale, 5 being best) | Reference |
|---|---|---|---|
| Wash Fastness (Fading) | ISO3 / ISO 105-C06 C2S | 5 | chem960.comchem960.comnih.gov |
| Wash Fastness (Staining) | ISO3 / ISO 105-C06 C2S | 5 | chem960.comchem960.comnih.gov |
| Sublimation Fastness | ISO / Dry Heat | 4-5 | chem960.comnih.govnih.gov |
| Perspiration Fastness (Acid/Alkali) | ISO 105-E04 | 5 | chem960.comchem960.com |
| Rubbing Fastness (Dry) | Not Specified | 4-5 | nih.gov |
| Rubbing Fastness (Wet) | Not Specified | 4-5 | nih.gov |
Mechanisms of Photodegradation and Light Fastness Optimization
The light fastness of a dye describes its ability to resist fading upon exposure to light. This compound generally exhibits good light fastness, with ratings of 5-6 on the 1-8 blue wool scale, where higher numbers indicate better fastness. chem960.comnih.govnih.gov The degradation of azo dyes like this compound upon exposure to light is a complex process involving several potential chemical reactions.
Research on similar azo dyes suggests two primary mechanisms of photodegradation: trans-cis isomerization and photo-oxidation . wikipedia.org The azo group (-N=N-) naturally exists in the more stable trans configuration. Upon absorbing light energy, it can isomerize to the less stable cis form. While this process is often reversible in the absence of oxygen, it represents an initial step in the degradation pathway.
The more destructive and irreversible mechanism is photo-oxidation . wikipedia.org In the presence of light and atmospheric oxygen, highly reactive species such as hydroxyl radicals (•OH) can be generated. These radicals can attack the dye molecule at several points. A primary target is the azo linkage itself. The cleavage of the azo group, either through an N-N or C-N bond scission, leads to the formation of smaller, colorless aromatic compounds, resulting in the fading of the dye. Studies on similar disperse dyes indicate that the degradation often proceeds through the oxidation and cleavage of the azo and amino groups. The presence of oxygen has been shown to decrease the photostability of azo dyes, confirming the role of photo-oxidation in the fading process. wikipedia.org
Optimization of light fastness for azo disperse dyes focuses on mitigating these degradation pathways. One fundamental approach involves modifying the chemical structure of the dye molecule. Increasing the molecular size and introducing certain functional groups can enhance the dye's inherent stability and its ability to dissipate absorbed light energy without undergoing chemical reaction.
A second strategy involves controlling the immediate environment of the dye on the fiber. The presence of oxygen is a key factor in photo-oxidation. Research has shown that replacing an air atmosphere with pure nitrogen can significantly improve the photostability of azo dyes by inhibiting the oxidative degradation pathway. wikipedia.org While creating an oxygen-free end-use environment is impractical, this finding underscores the importance of the photo-oxidation mechanism. In industrial applications, the use of UV absorbers and other stabilizing agents in the dye formulation or finishing process can help protect the dye from photolytic and photo-oxidative damage.
Environmental Fate and Remediation of Disperse Red 74: Degradation Pathways and Treatment Technologies
Biodegradation Studies of Disperse Red 74 in Aquatic and Sedimentary Systems
The microbial breakdown of azo dyes like this compound is a key area of research for environmental remediation. This process hinges on the ability of microorganisms to cleave the characteristic azo bond (-N=N-), which is responsible for the dye's color.
Identification of Bacterial and Fungal Strains Capable of Azo Bond Cleavage
A variety of microorganisms have been identified with the ability to decolorize azo dyes by breaking the azo bond. nih.gov While some bacteria can degrade these dyes under both aerobic and anaerobic conditions, the initial and crucial step of reductive cleavage of the azo bond is often carried out by anaerobic bacteria. ohsu.edu
Several bacterial genera have demonstrated the capacity for azo dye degradation, including Pseudomonas, Bacillus, Klebsiella, and Staphylococcus. tandfonline.comresearchgate.net For instance, a bacterial consortium containing Providencia rettgeri and Pseudomonas sp. has been shown to effectively decolorize Disperse Red 78, a structurally similar dye. nih.gov Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are also effective in degrading azo dyes, often through the action of their lignin-modifying enzymes. ohsu.edu
Interactive Table: Bacterial and Fungal Genera in Azo Dye Degradation
| Microorganism Type | Genus | Reference |
|---|---|---|
| Bacterium | Providencia | nih.gov |
| Bacterium | Pseudomonas | tandfonline.comnih.gov |
| Bacterium | Bacillus | tandfonline.com |
| Bacterium | Klebsiella | tandfonline.com |
| Bacterium | Staphylococcus | tandfonline.com |
| Fungus | Phanerochaete | ohsu.edu |
| Fungus | Aspergillus | tandfonline.com |
Enzymatic Pathways (e.g., Azo Reductases, Laccases, Peroxidases) in Microbial Decolorization
The microbial decolorization of azo dyes is primarily an enzymatic process. nih.gov The key enzymes involved are azoreductases, laccases, and peroxidases. nih.govmdpi.com
Azoreductases: These enzymes are considered central to the initial step of azo dye degradation. acs.org They catalyze the reductive cleavage of the azo bond, typically under anaerobic or microaerophilic conditions, resulting in the formation of aromatic amines. tandfonline.comnih.gov Azoreductases can be found in the cytoplasm and/or cell membrane of bacteria. mdpi.com Their activity often requires coenzymes like NADH or FADH as electron donors. mdpi.com Studies on a bacterial consortium degrading Disperse Red 78 showed a notable induction of azoreductase activity. nih.gov
Laccases and Peroxidases: These are primarily oxidative enzymes, often secreted by fungi, that can degrade a wide range of aromatic compounds, including the aromatic amines produced after azo bond cleavage. tandfonline.commdpi.com Laccases, multi-copper enzymes, oxidize phenolic and non-phenolic compounds, while peroxidases utilize hydrogen peroxide to carry out oxidation. nih.govmdpi.com The subsequent action of these enzymes contributes to the complete mineralization of the dye.
Characterization of Biodegradation Metabolites and Intermediate Compounds
The initial step in the biodegradation of this compound, the cleavage of the azo bond, leads to the formation of aromatic amines. canada.ca One study on the degradation of Disperse Red 1, a similar dye, by a bacterial consortium identified an intermediate with a mass-to-charge ratio (m/z) of 194. researchgate.net This intermediate was formed by the cleavage of the bond between a nitrogen atom of the azo group and the substituted aromatic ring, followed by the addition of hydroxyl radicals and oxidation. researchgate.net Further fragmentation of this intermediate was also observed. researchgate.net The complete mineralization of these intermediate compounds into less harmful substances like carbon dioxide and water is the ultimate goal of biodegradation. tandfonline.com
Advanced Oxidation Processes (AOPs) for this compound Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH).
Photocatalytic Degradation Utilizing Nanomaterial Catalysts (e.g., TiO₂, ZnO)
Photocatalytic degradation is an AOP that utilizes semiconductor nanomaterials as catalysts. When these catalysts, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), are irradiated with light of sufficient energy, they generate electron-hole pairs. researchgate.netmdpi.com These charge carriers react with water and oxygen to produce highly reactive species, including hydroxyl radicals, which then degrade the dye molecules. mdpi.com
The efficiency of photocatalytic degradation can be influenced by several factors, including the type of catalyst, its surface area, and the pH of the solution. researchgate.netchemmethod.com Research has shown that composites of these nanomaterials, such as TiO₂/carbon nitride and ZnO/carbon nitride, can also be effective photocatalysts. researchgate.net Doping TiO₂ with metals like silver (Ag) can enhance its photocatalytic activity by reducing the recombination of electron-hole pairs and extending the light absorption range into the visible spectrum. nih.gov
Interactive Table: Photocatalytic Degradation of Red Dyes
| Catalyst | Degradation Efficiency (%) | Irradiation Time (min) | Reference |
|---|---|---|---|
| Zinc Oxide (ZnO) nanoparticles | 68 | 90 | researchgate.net |
| Titanium Dioxide/Carbon Nitride (TiO₂/C₃N₄) | 57 | 90 | researchgate.net |
Fenton, Photo-Fenton, and Electro-Fenton Reaction Systems for Hydroxyl Radical Generation
The Fenton reaction involves the use of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. nih.gov This process is highly effective in degrading a wide range of organic pollutants. nih.gov
Fenton Process: The classic Fenton's reagent (Fe²⁺/H₂O₂) produces hydroxyl radicals, which are powerful oxidizing agents capable of breaking down complex organic molecules like this compound. nih.gov The efficiency of the Fenton process is highly dependent on operational parameters such as pH, and the concentrations of Fe²⁺ and H₂O₂. raijmr.com
Photo-Fenton Process: This is an enhancement of the Fenton process where UV light is used to irradiate the solution. The UV radiation accelerates the regeneration of Fe²⁺ from Fe³⁺ and also promotes the direct photolysis of H₂O₂, leading to the generation of additional hydroxyl radicals and thus increasing the degradation efficiency. researchgate.net Studies have shown that the photo-Fenton process can achieve higher removal efficiencies than the Fenton process alone, even at lower iron concentrations.
Electro-Fenton Process: In the electro-Fenton process, the Fenton's reagent is generated in situ electrochemically. scielo.org.mxjmcs.org.mx H₂O₂ is produced at the cathode, and Fe²⁺ is either added to the solution or generated from a sacrificial iron anode. scielo.org.mxjmcs.org.mx This method offers advantages such as better control over the production of radicals and reduced sludge production. Combining the electro-Fenton process with UV irradiation (photoelectro-Fenton) can further enhance the degradation of organic pollutants by photolyzing intermediates. scielo.org.mxresearchgate.net
Ozonation and Sonolysis Mechanisms for Dye Mineralization
Advanced Oxidation Processes (AOPs) are a class of chemical treatment techniques used to eliminate organic pollutants from water and wastewater. These processes, which include ozonation and sonolysis, are considered effective, eco-friendly, and capable of degrading complex chemical compounds at ambient temperatures and pressures. The primary mechanism of AOPs is the generation of highly reactive and non-selective free radicals, most notably the hydroxyl radical (•OH). nih.gov
Ozonation involves the application of ozone (O₃), a powerful oxidant, which can directly react with the dye molecules or decompose in water to form hydroxyl radicals. These radicals attack the chromophoric groups (like the azo bond, -N=N-) and aromatic rings of the dye, leading to decolorization and eventual mineralization into simpler inorganic compounds such as CO₂, H₂O, and mineral acids.
Sonolysis utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of microbubbles in the liquid. This collapse generates localized hot spots with extreme temperatures and pressures, leading to the pyrolytic decomposition of the dye molecules and the homolytic cleavage of water molecules to produce hydroxyl radicals. nih.gov Combining sonolysis with other AOPs, such as the Fenton process (son-Fenton), can create synergistic effects, enhancing the production of hydroxyl radicals and accelerating the degradation of organic pollutants. nih.gov
Adsorption and Separation Technologies for this compound Removal
Adsorption is a widely used, effective, and economical method for removing dyes from textile effluents. ijrdo.org It involves the transfer of dye molecules from the liquid phase to the surface of a solid adsorbent. deswater.com Various materials, including commercial activated carbon, clays, and industrial byproducts, have been investigated for their capacity to adsorb disperse dyes.
The efficiency of an adsorbent is typically evaluated using adsorption isotherms and kinetic models. Isotherm models, such as the Langmuir and Freundlich models, describe the equilibrium distribution of dye molecules between the adsorbent and the solution.
The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. frontiersin.orgdergipark.org.tr
The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. frontiersin.orgdergipark.org.tr
Kinetic models, including the pseudo-first-order and pseudo-second-order models, are used to investigate the mechanism and rate of the adsorption process.
The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available sites on the adsorbent. uobaghdad.edu.iq
The pseudo-second-order model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.net
Studies on this compound and similar disperse dyes have shown that the pseudo-second-order kinetic model and the Langmuir isotherm model often provide the best fit for the experimental data, suggesting that the adsorption process tends to be chemisorption-based and forms a monolayer on the adsorbent surface. ijrdo.orgresearchgate.netscialert.net For instance, the adsorption of this compound onto alunite (B1170652) was well-described by the Langmuir isotherm, with a calculated maximum adsorption capacity of 525 mg/g. The kinetic data for this process fit the pseudo-second-order model. In another study, clay membranes demonstrated a 92.44% removal efficiency for this compound. researchgate.net
Table 1: Adsorption Isotherm and Kinetic Model Parameters for Disperse Dyes on Various Adsorbents
| Dye | Adsorbent | Isotherm Model | Kinetic Model | Max Adsorption Capacity (q_max) | Reference |
| This compound | Alunite | Langmuir | Pseudo-second-order | 525 mg/g | |
| Disperse Red 9 | Acid Activated Carbon (PAC) | Langmuir | Pseudo-second-order | 9.41 mg/g (at 40°C) | ijrdo.org |
| Disperse Red 9 | Polypyrrole Sawdust Composite (PPC) | Langmuir | Pseudo-second-order | 11.73 mg/g (at 40°C) | ijrdo.org |
| Disperse Orange 25 | Activated Carbon | Langmuir | Pseudo-second-order | Not Specified | scialert.net |
In recent years, nanotechnology has emerged as a promising technology for environmental remediation. iwaponline.com Nanomaterials are effective adsorbents due to their small size, large surface-area-to-volume ratio, and high number of active sites. iwaponline.com "Green synthesis" of nanoparticles utilizes environmentally benign and cost-effective materials like plant extracts, bacteria, or fungi as reducing and capping agents, avoiding the use of toxic chemicals. iwaponline.com
Green-synthesized nanoparticles, such as those made from iron oxides or zinc oxide, have demonstrated excellent photocatalytic and adsorptive capabilities for removing various dyes from water. researchgate.netiwaponline.com For example, ZnO nanoparticles have been used to photodegrade Congo Red dye with high efficiency. researchgate.net The mechanism often involves electrostatic interactions between the nanoparticle surface and the dye molecules, as well as photocatalytic degradation. iwaponline.com
While the application of green-synthesized nanomaterials is a burgeoning field with significant potential for treating dye-laden wastewater, specific research focusing on the use of these materials for the enhanced adsorptive removal of this compound was not identified in the reviewed literature. However, the successful application for other complex dyes suggests that this would be a promising avenue for future research.
Toxicological and Ecotoxicological Assessments of Disperse Red 74 and Its Biotransformation Products
Genotoxicity and Mutagenicity Evaluations
The genotoxic potential of azo dyes is a primary health concern, largely due to their ability to break down into hazardous aromatic amines. alfa-chemistry.com
In Vitro Genotoxicity Assays (e.g., Ames Test, Micronucleus Assay, Comet Assay in Mammalian Cells)
While specific in vitro genotoxicity data for Disperse Red 74 is not extensively detailed in the available literature, the broader class of azo disperse dyes has undergone such testing. For instance, related compounds like Disperse Red 1 and Disperse Red 13 have been evaluated in various assays. fishersci.atnih.gov The Ames test, which assesses mutagenicity in Salmonella typhimurium strains, has shown positive results for some azo dyes. nih.govuni.lu Similarly, the micronucleus test and comet assay, which detect chromosomal damage and DNA strand breaks in mammalian cells, have been employed to evaluate the genotoxicity of this chemical class. uni.luuni.ludergipark.org.tr For example, Disperse Red 1 was found to increase the frequency of micronuclei in human lymphocytes and HepG2 cells. uni.lunih.gov Given these findings, genotoxicity is considered a critical health effect of potential concern for aromatic azo substances as a group. alfa-chemistry.comscribd.com
In Vivo Assessments of Chromosomal Aberrations and DNA Damage
Mechanistic Insights into Azo Bond Cleavage and Aromatic Amine Formation as Toxic Precursors
The primary mechanism of toxicity for azo dyes is widely recognized to be the reductive cleavage of the azo bond (-N=N-). scribd.comsigmaaldrich.com This biotransformation can occur in the liver, as well as by intestinal and skin bacteria, breaking the dye molecule into its constituent aromatic amines. scribd.comsigmaaldrich.com These resulting aromatic amines are often more bioavailable and can be toxic, mutagenic, or carcinogenic. sigmaaldrich.com
For this compound, reductive cleavage is expected to yield aromatic amines, including 4-Nitroaniline. americanelements.com The formation of such amines is the basis for the toxicological concern associated with the parent dye. alfa-chemistry.comwikipedia.org This potential for cleavage and the subsequent release of hazardous aromatic amines are central to the human health risk assessment of all azo disperse dyes. alfa-chemistry.comscribd.com
Aquatic Ecotoxicity Profiling
Azo disperse dyes are generally characterized by low water solubility. nih.gov However, their presence in textile effluents makes their impact on aquatic ecosystems a significant concern. uni.lu
Acute and Chronic Toxicity to Aquatic Organisms (e.g., Daphnia, Fish, Algae)
The aquatic toxicity of azo disperse dyes can be highly variable across different species and between acute and chronic exposure tests. alfa-chemistry.com While specific ecotoxicity data for this compound is limited, studies on structural analogues provide insight into the potential effects of this class of dyes.
For example, a screening assessment by the Government of Canada compiled data on several analogues, showing a wide range of toxicity values. alfa-chemistry.com It is important to note that factors like the presence of certain chemical groups (e.g., chlorine atoms) can increase the toxicity of the dye. wikipedia.org
Table 1: Summary of Acute Aquatic Toxicity for Analogues of this compound Data extracted from a screening assessment of Azo Disperse Dyes, illustrating the range of toxicity within the chemical group. alfa-chemistry.com
| Organism | Analogue Compound | Endpoint | Toxicity Value (mg/L) |
|---|---|---|---|
| Daphnia similis | Disperse Red 1 | 48 h EC50 | 0.13 |
| Daphnia similis | Disperse Red 13 | 48 h EC50 | 0.019 |
| Daphnia magna | Disperse Orange 30 | 48 h EC50 | 5.8 |
| Poecilia reticulata (Guppy) | Disperse Red 179 | 96 h LC50 | 10-100 |
| Brachydanio rerio (Zebra fish) | DADM | 96 h LC0 | >1000 |
| Oncorhynchus mykiss (Rainbow trout) | 52697-38-8 | 96 h LC50 | >100 |
EC50: The concentration causing an effect in 50% of the test population. LC50: The concentration causing death in 50% of the test population. LC0: The concentration causing no deaths.
Sublethal Effects on Reproduction, Growth, and Behavior of Aquatic Species
Beyond acute lethality, disperse dyes can exert sublethal effects on aquatic life at lower concentrations. uni.lunih.govnih.gov These effects can impact the long-term health and sustainability of aquatic populations. asu.edu.egnih.gov
Studies on the analogue Disperse Red 1 have demonstrated such effects. In the planarian Girardia tigrina, exposure to sublethal concentrations resulted in uncoordinated movements, increased mucus production, and delays in regeneration. uni.lunih.gov A chronic toxicity study with the same dye established a no-observed-adverse-effect concentration (NOAEC) of 0.1 mg/L based on reproductive success (fecundity). uni.lunih.gov Other studies on various dyes have noted effects including inhibition of reproduction, reduced survival, and developmental deformations in organisms like Daphnia similis and Danio rerio. asu.edu.eg These findings highlight the importance of assessing sublethal endpoints to fully understand the environmental risk posed by this class of compounds. asu.edu.eg
Phytotoxicity Studies on Terrestrial and Aquatic Plants
The assessment of phytotoxicity for this compound, and disperse dyes in general, reveals potential environmental risks, particularly from untreated textile effluents. While specific quantitative data such as EC50 (half maximal effective concentration) values for this compound on various plant species are not extensively documented in public literature, qualitative studies and research on related dyes provide significant insights.
A primary mechanism of phytotoxicity in aquatic environments is physical. The coloration of water by dyes can significantly reduce light penetration, thereby inhibiting the photosynthetic processes essential for the survival and growth of aquatic flora like algae. rsc.org This light-attenuating effect is a general concern for colored substances released into water bodies. rsc.org
Studies on terrestrial plants have often focused on the impact of dye-containing effluents on seed germination and seedling growth. Research has shown that textile effluents containing various azo dyes can inhibit the germination and growth of important crop species such as Triticum aestivum (wheat) and Vigna radiata (mung bean). sigmaaldrich.comwikipedia.org For instance, untreated dye solutions have been observed to suppress germination rates and substantially reduce the root and shoot lengths of seedlings. sigmaaldrich.com However, these phytotoxic effects are significantly diminished or eliminated when the effluent is treated. One study involving a synthetic effluent containing this compound found that after treatment via electrocoagulation, the resulting aqueous solution exhibited little to no toxicity towards Vigna radiata. invivochem.com This highlights the efficacy of wastewater treatment processes in mitigating the phytotoxic risks associated with this dye.
Furthermore, assessments of a broad group of azo disperse dyes suggest a low risk to soil-dwelling organisms. Preliminary soil toxicity studies on analogous azo substances found no adverse effects on organisms like earthworms or on the emergence and growth of crop plants at concentrations up to 1,000 mg/kg of soil. rsc.org
The following table summarizes the key findings regarding the phytotoxicity of this compound and related dyes.
| Plant Species | Dye/Effluent | Observed Effect | Finding | Citation(s) |
| Vigna radiata (Mung Bean) | Effluent containing this compound | Toxicity Assessment | Treated effluent showed no or lesser toxicity compared to untreated effluent. | invivochem.com |
| Triticum aestivum (Wheat) | Various Azo Dyes | Germination & Growth | Untreated dye effluents can inhibit seed germination and reduce seedling growth. | sigmaaldrich.comwikipedia.org |
| Aquatic Plants (e.g., Algae) | General Disperse Dyes | Photosynthesis | Dyes reduce light penetration in water, inhibiting photosynthesis. | rsc.org |
| Soil Organisms/Crop Plants | Analogous Azo Substances | Soil Toxicity | No adverse effects observed at concentrations of 1,000 mg/kg in soil. | rsc.org |
Assessment of Potential Skin Sensitization and Allergic Contact Dermatitis
Disperse dyes, including a number of azobenzene (B91143) disperse dyes, are recognized as significant contact allergens in the context of textile-related allergic contact dermatitis. nih.govqeios.com Exposure to textiles containing these dyes may lead to skin irritation or sensitization, resulting in a lifelong contact allergy for the consumer. researchgate.netresearchgate.net this compound is an azobenzene disperse dye that has been identified in synthetic garments on the market, indicating a potential for consumer exposure. researchgate.netnih.gov
Immunological Responses and Allergic Mechanisms Induced by this compound
The primary immunological mechanism by which small chemical molecules like this compound induce allergic contact dermatitis is explained by the hapten hypothesis. This process is a form of Type IV delayed hypersensitivity reaction.
Hapten Formation and Skin Penetration : Disperse dyes are small, lipophilic molecules that can migrate from textile fibers, such as polyester (B1180765), onto the skin, especially under conditions of friction or moisture (sweat). researchgate.net Due to their small molecular size, they can penetrate the stratum corneum, the outermost layer of the skin.
Covalent Binding to Proteins : Once in the epidermis, the dye molecule, acting as a hapten, is typically not immunogenic on its own. It must first bind covalently to larger endogenous carrier proteins, such as human serum albumin or other skin proteins. nih.gov This binding forms a hapten-protein conjugate or adduct. nih.gov
Immune System Recognition : This newly formed conjugate is recognized as a foreign antigen by the body's immune system. Antigen-presenting cells (APCs), such as Langerhans cells in the skin, process the hapten-protein complex.
Sensitization Phase : The APCs migrate to the regional lymph nodes where they present the antigen to naive T-lymphocytes. This interaction leads to the proliferation and differentiation of antigen-specific memory T-cells, completing the sensitization phase.
Elicitation Phase : Upon subsequent re-exposure of the sensitized individual to the same hapten (dye), the memory T-cells are activated. This triggers an inflammatory cascade, releasing cytokines and recruiting other immune cells to the site of exposure, which manifests clinically as allergic contact dermatitis within 24 to 72 hours.
Research using the in vitro Direct Peptide Reactivity Assay (DPRA) supports this mechanism for azobenzene disperse dyes, showing they can bind to peptide residues and thus act as potential haptens, which is the molecular initiating event in skin sensitization. nih.gov
Risk Characterization for Occupational and Consumer Exposure
Occupational Exposure Workers in the textile manufacturing and dyeing industries face the highest risk of exposure to this compound. qeios.com The primary routes of occupational exposure are the inhalation of dye powder/dust and direct dermal contact during the handling, mixing, and application of the dyes. qeios.comchemicalbook.com These prolonged and direct exposures elevate the risk of developing health effects, most notably allergic contact dermatitis and potentially respiratory sensitization. rsc.orgqeios.com Regulatory documents often recommend personal protective equipment, such as gloves and dust masks, and good occupational hygiene to minimize exposure. chemicalbook.com
Consumer Exposure For the general population, exposure occurs primarily through direct and prolonged skin contact with finished textiles dyed with this compound. qeios.comcanada.ca Disperse dyes are not covalently bound to synthetic fibers like polyester and can migrate or "bleed" from the fabric onto the skin. This migration can be influenced by sweat, friction, and the quality of the dyeing process (textile fastness). researchgate.net
Several studies have detected this compound and other disperse dyes in synthetic garments available to consumers, confirming a pathway for exposure. researchgate.netnih.gov A study of synthetic garments on the Swedish market found this compound in 44% of the items tested. researchgate.netnih.gov
Risk assessments conducted by governmental bodies have evaluated the potential for harm. For example, a screening assessment by the Government of Canada considered a group of 74 azo disperse dyes. It acknowledged that direct and prolonged exposure from textiles was possible for some of these dyes and that some have effects of concern based on potential carcinogenicity. canada.ca While the assessment concluded that the risk to the general population was not expected at current exposure levels, it also noted that there might be a concern if these exposures were to increase. canada.ca
Computational Chemistry Applications in Disperse Red 74 Research
Density Functional Theory (DFT) for Molecular and Electronic Structure Investigations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of dye molecules, including Disperse Red 74 and its analogues.
Calculation of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Chemical Reactivity Indices
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.
DFT calculations are employed to determine the energies of the HOMO and LUMO, and consequently, the HOMO-LUMO gap. For azo dyes, these calculations reveal how the electronic charge is distributed in the ground and excited states. For instance, in many disperse azo dyes, the HOMO is often localized on the phenylazo moieties, while the LUMO distribution can vary, indicating the nature of electronic transitions. rsc.org
From the HOMO and LUMO energies, various chemical reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative measure of the dye's reactivity. For example, a higher value of η, which is related to a larger HOMO-LUMO gap, suggests greater molecular stability. d-nb.info
Table 1: Representative Theoretical Data for Azo Dyes from DFT Calculations
| Compound Group | HOMO-LUMO Gap (eV) | Hardness (η) (eV) | Electrophilicity (ω) (eV) |
|---|---|---|---|
| Group 1 | 4.82–4.99 | 2.41–2.50 | - |
| Group 2 | 3.84–3.92 | 1.92–1.96 | - |
Note: This table presents generalized data for representative azo dye groups to illustrate the application of DFT in calculating reactivity indices. The specific values for this compound would require dedicated calculations. Group 1 compounds, with a larger HOMO-LUMO gap and higher hardness, are predicted to be more stable than Group 2 compounds. d-nb.info
Prediction of Spectroscopic Properties and Reaction Pathways
Time-dependent DFT (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption spectra (UV-Vis) of molecules. By calculating the vertical excitation energies, TD-DFT can accurately forecast the maximum absorption wavelength (λmax) of dyes like this compound. rsc.orgresearchgate.net These theoretical predictions are often in good agreement with experimental data and help in understanding the nature of the electronic transitions, such as whether they are localized excitations or involve intramolecular charge transfer. rsc.org
Furthermore, DFT is instrumental in elucidating reaction mechanisms, such as the degradation pathways of azo dyes. For instance, studies on the degradation of similar azo dyes by hydroxyl radicals have used DFT to compare the feasibility of different reaction pathways, such as attack at the azo (N=N) bond versus a C-N bond. researchgate.net These calculations help in predicting the most likely degradation products and understanding the kinetics and thermodynamics of the process. researchgate.net
Analysis of Substituent Effects on Electronic and Optical Behavior
The electronic and optical properties of azo dyes are highly sensitive to the nature and position of substituent groups on the aromatic rings. p2infohouse.orgsemanticscholar.orgunlv.edu DFT calculations are an effective way to systematically study these substituent effects. By computationally modifying the structure of a parent dye molecule with different electron-donating or electron-withdrawing groups, researchers can predict how these changes will affect properties like the HOMO-LUMO gap, dipole moment, and absorption spectrum. semanticscholar.orgmdpi.com
For example, adding electron-donating groups tends to decrease the HOMO-LUMO gap, leading to a red shift (a shift to longer wavelengths) in the absorption spectrum. semanticscholar.org Conversely, electron-withdrawing groups can have the opposite effect. This predictive capability is invaluable for the rational design of new dye molecules with desired colors and properties.
Molecular Dynamics and Docking Simulations
While DFT provides insights into the intrinsic properties of a single dye molecule, molecular dynamics (MD) and molecular docking simulations are used to study the interactions of the dye with its environment, such as a textile fiber or a biological macromolecule.
Simulation of Dye-Fiber Interactions and Adsorption Energetics
The affinity of a disperse dye for a fiber, such as polyester (B1180765), is crucial for the dyeing process. MD simulations can model the dynamic interactions between the dye and the polymer chains of the fiber. These simulations provide detailed information about the binding modes and the intermolecular forces involved, such as van der Waals forces and hydrogen bonding. scirp.orgscirp.org
By calculating the interaction energies, researchers can gain a quantitative understanding of the dye-fiber affinity. For instance, simulations can be used to study how the dye molecule orients itself with respect to the fiber surface and to identify the most stable adsorption configurations. rsc.org This knowledge can aid in optimizing dyeing conditions and designing dyes with improved fastness properties. The adsorption of this compound onto various materials has been studied, and such simulations can provide a molecular-level explanation for the observed adsorption capacities and thermodynamics. researchgate.netresearchgate.net
Prediction of Binding Interactions with Biological Macromolecules relevant to Toxicity (e.g., DNA)
Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. mdpi.com In the context of dye toxicology, molecular docking is used to investigate the potential interactions of dyes and their metabolites with biological macromolecules like DNA. mdpi.comresearchgate.net
By docking the structure of this compound or its potential breakdown products into the structure of DNA, it is possible to predict the binding affinity and the specific binding mode (e.g., intercalation between base pairs or binding to the minor groove). mdpi.comresearchgate.net These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the dye-DNA complex. mdpi.com The calculated binding energy provides an estimate of the strength of the interaction, which can be correlated with potential genotoxicity. mdpi.com Studies on other genotoxic azo dyes have shown that they can form stable complexes with DNA, and docking simulations help to elucidate the molecular basis for these interactions. mdpi.comresearchgate.net
Emerging Functional Applications and Advanced Materials Integration of Disperse Red 74
Development in Nonlinear Optical (NLO) Materials
The field of nonlinear optics (NLO) focuses on the interaction of high-intensity light with materials to produce new optical frequencies and other novel optical phenomena. Materials with significant NLO properties are crucial for the development of advanced optoelectronic devices like optical modulators and switches. The NLO response in organic molecules, such as azo dyes, is often associated with a push-pull electronic structure, where an electron-donating group is linked to an electron-accepting group through a π-conjugated system.
Comparative Studies with Benchmark NLO-Phore Compounds (e.g., Disperse Red One)
In the field of NLO materials, Disperse Red 1 (DR1) is a widely recognized and utilized benchmark compound. researchgate.netnih.gov Its NLO properties have been extensively studied, providing a standard against which new materials are often compared. mdpi.com A molecule's potential for second-order NLO applications is frequently characterized by the product of its dipole moment (μ) and its second-order hyperpolarizability (β). For Disperse Red 1, the μβ value has been reported to be approximately 440 x 10⁻⁴⁸ esu at an incident wavelength of 1907 nm. mdpi.com Molecules exhibiting a μβ value higher than that of Disperse Red 1 are generally considered to be of significant interest for second-order NLO applications. mdpi.com
Due to the absence of experimental data on the second-order NLO properties of Disperse Red 74 in the current scientific literature, a direct comparative study with Disperse Red 1 is not feasible. Such a comparison would require the measurement of the hyperpolarizability (β) of this compound under similar experimental conditions to those used for Disperse Red 1.
Table 1: Benchmark NLO Properties of Disperse Red 1
| Property | Value | Unit |
|---|---|---|
| μβ | 440 x 10⁻⁴⁸ | esu |
Data sourced from a study measuring the Electric Field-Induced Second Harmonic generation (EFISH) at an incident wavelength of 1907 nm. mdpi.com
Smart Textile Functionalities
The integration of functional properties into textiles, creating "smart textiles," is a rapidly advancing area of materials science. This involves the incorporation of compounds that can provide benefits beyond simple coloration, such as protection from environmental factors or novel responsive behaviors.
Advanced Analytical Methodologies for Detection and Quantification of Disperse Red 74
Chromatographic Separation Techniques
Chromatographic techniques are fundamental to the analysis of Disperse Red 74, allowing for its separation from complex sample matrices prior to detection and quantification. The choice of technique depends on the analytical objective, whether it is for initial screening or precise quantification.
High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and/or Mass Spectrometry (MS) is a powerful and widely used method for the analysis of disperse dyes, including this compound. labrulez.comresearchgate.netresearchgate.net HPLC separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. nih.gov
The DAD detector provides spectral information across a range of wavelengths simultaneously, which aids in the identification of dyes by their characteristic UV-Vis absorption spectra. researchgate.netresearchgate.net For instance, a mixture of disperse dyes can be analyzed by setting detection wavelengths that correspond to the maximum absorption (λmax) for each compound class. mdpi.com
When coupled with a mass spectrometer, the specificity and sensitivity of the analysis are significantly enhanced. researchgate.net High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, can provide highly accurate mass measurements, enabling the determination of the elemental composition and confident identification of the dye. nih.govscribd.com For example, a study on various disperse dyes in polyester (B1180765) fibers utilized UPLC-QTOF-MS to develop and validate an identification method. researchgate.net The combination of retention time, DAD spectrum, and mass spectrum provides a high degree of certainty in the identification of this compound. scribd.com
Sample preparation for HPLC analysis typically involves extracting the dye from the textile matrix. Solvents like chlorobenzene, methanol, and acetonitrile (B52724) have been effectively used for this purpose. researchgate.netscribd.com
Table 1: Example HPLC-DAD-MS System Parameters for Disperse Dye Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | C18 reversed-phase column | epa.gov |
| Mobile Phase | Gradient elution with methanol/water or acetonitrile/water mixtures | scribd.comepa.gov |
| Detector 1 | Diode Array Detector (DAD) | mdpi.comscribd.com |
| Detector 2 | Mass Spectrometer (e.g., QTOF, Orbitrap) | researchgate.netnih.gov |
| Ionization Source | Electrospray Ionization (ESI) | nih.govoup.com |
| Extraction Solvent | Chlorobenzene, Dichloromethane, Methanol | researchgate.netnih.gov |
For the detection of trace levels of this compound and the identification of its metabolites, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. oup.comsatra.comsatra.com This technique offers exceptional sensitivity and selectivity by utilizing a triple quadrupole mass spectrometer, which allows for the monitoring of specific precursor-to-product ion transitions in a process known as Multiple Reaction Monitoring (MRM). labrulez.comsatra.comlcms.cz
LC-MS/MS is capable of quantifying disperse dyes at concentrations in the nanogram per gram (ng/g) or nanogram per liter (ng/L) range in complex matrices like textiles and environmental water. nih.govoup.comlcms.cz This high sensitivity is critical for monitoring compliance with regulations that restrict the content of certain allergenic or carcinogenic dyes in consumer products. satra.comlcms.cz A study developed a quantitative LC-MS/MS method for 47 synthetic dyes in textiles, demonstrating the technique's suitability for regulatory screening. lcms.cz Another method using a Waters ACQUITY UPLC system coupled to a Xevo TQ-S triple quadrupole MS achieved limits of quantification between 0.7–20.5 ng/g for various disperse dyes in textiles. nih.gov
Furthermore, LC-MS/MS is an invaluable tool for studying the biotransformation and degradation of this compound. The structural information obtained from the fragmentation patterns in the MS/MS spectra helps in the elucidation of metabolite structures formed during biological or environmental processes. unesp.brijcmas.com
Table 2: Performance Characteristics of an LC-MS/MS Method for Disperse Dyes
| Parameter | Value | Source |
|---|---|---|
| Technique | UPLC-Triple Quadrupole MS (TSQ MS) | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI) | nih.gov |
| Linearity (R²) | > 0.99 | nih.gov |
| Limit of Quantification | 0.7–20.5 ng/g of textile | nih.gov |
| Recovery | 81.8 % to 114.1 % | lcms.cz |
| Application | Quantification of disperse dyes in textiles | nih.govsatra.com |
Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique that can be used for the screening of this compound. labrulez.com It is often employed for preliminary analysis, to check for the presence of the dye in a sample, or to assess the purity of the dye after synthesis. ijcmas.commdpi.com
In TLC, a sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable mobile phase. The separation occurs as the mobile phase moves up the plate by capillary action, and the components of the sample migrate at different rates. ijcmas.com For instance, one study utilized a mobile phase of ammonia, methanol, n-butanol, and distilled water (5:2:2:1) on a silica gel plate to analyze the degradation of a disperse red dye. ijcmas.com After development, the separated spots can be visualized under UV light and identified by comparing their retention factor (Rf) values to that of a standard. ijcmas.com
While not as sensitive or quantitative as HPLC, TLC is a valuable tool for rapid screening in situations where high throughput is necessary and only semi-quantitative or qualitative results are required.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Level Analysis and Metabolite Identification
Direct Analysis Techniques
Direct analysis techniques offer the advantage of minimal or no sample preparation, leading to significantly faster analysis times. These methods are particularly useful for high-throughput screening of materials like textiles.
Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the direct, rapid, and non-destructive analysis of samples in their native state. nih.govnih.govnih.gov For textile analysis, a small piece of fabric or even a single fiber can be introduced directly into the DART ion source, and a mass spectrum of the dyes present can be obtained within seconds. nih.govresearchgate.netacs.org
The DART source uses a stream of heated, metastable gas (typically helium or nitrogen) to desorb and ionize analytes from the sample surface. acs.orgresearchgate.net The resulting ions are then directed into a high-resolution mass spectrometer for analysis. This method eliminates the need for solvent extraction and chromatographic separation, making it an ideal tool for rapid screening of a large number of textile samples for the presence of this compound. nih.govresearchgate.net Studies have demonstrated the sensitivity of DART-MS in positively characterizing disperse dyes on polyester fibers and even identifying individual dyes within mixtures. nih.govresearchgate.net
Table 3: DART-MS Operating Parameters for Textile Analysis
| Parameter | Condition | Source |
|---|---|---|
| Ionization Source | Direct Analysis in Real Time (DART) | acs.org |
| Ionization Gas | Helium | acs.org |
| Gas Temperature | 300 °C | acs.org |
| Mass Spectrometer | Time-of-Flight (TOF) | acs.org |
| Sample Introduction | Direct placement of fiber/fabric in gas stream | researchgate.netacs.org |
| Analysis Time | < 2 minutes per sample | acs.org |
The term "hyphenated techniques" refers to the powerful combination of two or more analytical methods to achieve enhanced separation and detection capabilities, which is essential for analyzing complex matrices. jst.go.jp The previously discussed LC-MS, HPLC-DAD-MS, and LC-MS/MS are prime examples of hyphenated techniques that are central to the analysis of this compound. nih.govoup.com
An advanced hyphenated method is comprehensive two-dimensional liquid chromatography (LC×LC). In this technique, fractions from a first chromatographic separation are systematically transferred to a second, different chromatographic column for further separation. nih.govacs.org This approach provides a massive increase in separation power and peak capacity, making it suitable for extremely complex samples where one-dimensional chromatography is insufficient. nih.gov
Another relevant hyphenated technique is automated thermal desorption-gas chromatography/mass spectrometry (ATD-GC/MS). This solvent-free method involves placing a textile sample directly into a thermal desorption tube. The sample is heated, and the volatilized compounds are transferred online to a GC/MS system for separation and detection. nih.gov This technique is effective for screening textiles for semi-volatile compounds, including some disperse dyes or their precursors. nih.gov These advanced hyphenated systems represent the cutting edge of analytical chemistry for the detailed characterization of dyes like this compound in challenging sample types. jst.go.jp
Conclusion and Future Research Directions in Disperse Red 74 Science
Synthesis of Current Knowledge and Key Discoveries
Disperse Red 74 is a synthetically produced monoazo dye, identified chemically as 2-[4-[(3-acetamido-4-nitrophenyl)diazenyl]-N-(2-acetyloxyethyl)anilino]ethyl acetate (B1210297). alfa-chemistry.comuni.lu Its molecular formula is C22H25N5O7 and it has a molecular weight of approximately 471.46 g/mol . invivochem.comworlddyevariety.com The manufacturing process involves the diazotization of 4-Nitrobenzenamine, which is then coupled with 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine. worlddyevariety.comtkechemical.com This process yields a dark reddish-brown or purple powder. worlddyevariety.comdyestuffscn.com
The primary application of this compound is in the dyeing of synthetic textiles, particularly polyester (B1180765) and its blends. worlddyevariety.comhedaichem.com It is well-suited for high-temperature and high-pressure dyeing methods, which are necessary for achieving deep, vibrant shades on polyester fibers. worlddyevariety.comdyestuffscn.com Beyond textiles, its use has been noted in plastics and cosmetics. invivochem.commedchemexpress.com Key discoveries related to this dye confirm its status as one of the three primary colors among high-temperature disperse dyes, valued for its good light and sublimation fastness. tkechemical.com However, research has also highlighted that, like other disperse dyes, it is not covalently bound to textile fibers, which can lead to its migration from the final product. nih.gov Consequently, significant research has been directed towards its detection in various environments, including house dust, and its removal from industrial wastewater through methods like electrocoagulation. researchgate.netnih.govdeswater.com
Identification of Critical Research Gaps and Unanswered Questions
Despite its widespread use, significant gaps remain in the scientific understanding of this compound. A primary area of uncertainty is its complete environmental lifecycle. While studies have focused on the removal of color from wastewater, the ultimate fate and potential toxicity of its degradation byproducts are not fully characterized. researchgate.netijcmas.com The azo linkage in the dye molecule can be reductively cleaved to form aromatic amines, which are a class of compounds with known health concerns, but specific data on the formation and impact of these from this compound in various environmental compartments are scarce. nih.gov
Furthermore, the full scope of human exposure pathways and the associated toxicological profile are yet to be determined. The detection of disperse dyes in household dust and their potential to migrate from textiles suggest that dermal contact and inhalation are possible exposure routes. nih.govnih.gov However, quantitative data on exposure levels from consumer products and the long-term health implications are lacking. While broad assessments of azo disperse dyes have been conducted, specific investigations into the chronic toxicity and endocrine-disrupting potential of this compound and its metabolites are needed. canada.ca Another research gap exists in the development of more sustainable and efficient application methods. Although it is a staple for polyester dyeing, the current high-temperature aqueous processes are energy and water-intensive, pointing to a need for more eco-friendly alternatives. mdpi.com
Proposed Trajectories for Future Academic Inquiry and Technological Advancement
Future research should be directed toward addressing the identified knowledge gaps. A critical trajectory is the investigation of advanced oxidation processes (AOPs) and biological degradation pathways for the complete mineralization of this compound, moving beyond simple decolorization to eliminate any potentially hazardous intermediates. researchgate.netijcmas.com This includes identifying the specific microbial strains or enzyme systems capable of effectively breaking down the parent molecule and its aromatic amine byproducts.
Technological advancement should focus on greener chemistry and sustainable application processes. This includes the development of novel, eco-friendly synthesis routes that minimize hazardous waste. alibaba.com A particularly promising area is the optimization of supercritical carbon dioxide (scCO2) as a dyeing medium for this compound. mdpi.comresearchgate.net Research in this domain should explore the kinetics, thermodynamics, and fastness properties of the dye in scCO2 systems to create a water-free, highly efficient dyeing process for polyester. mdpi.comresearchgate.net Furthermore, comprehensive toxicological studies are essential. Future academic inquiry should aim to quantify human exposure levels from textiles and dust and perform in-depth assessments of the potential health risks associated with both the dye and its degradation products. nih.govnih.gov
Implications for Sustainable Chemical Manufacturing and Environmental Management
The ongoing research and future trajectories for this compound have significant implications for sustainable chemical manufacturing and environmental stewardship. The development of greener synthesis pathways and the adoption of technologies like supercritical CO2 dyeing align directly with the principles of sustainable chemistry by reducing water consumption, energy usage, and the generation of hazardous effluent in the textile industry. mdpi.comalibaba.com
For environmental management, a deeper understanding of the dye's degradation mechanisms is paramount for creating more effective wastewater treatment strategies. deswater.comresearchgate.net By focusing on complete mineralization rather than just color removal, industries can significantly reduce the environmental burden of textile dyeing. researchgate.net The detection of this compound in consumer products and indoor environments underscores the need for improved product stewardship and a move towards a circular economy model for textiles. nih.govnih.gov This includes designing dyes that are less prone to migration, developing safer alternatives, and implementing better end-of-life management for dyed fabrics. Ultimately, a holistic approach to the lifecycle of this compound, from synthesis to disposal, is essential for mitigating its environmental impact and ensuring the long-term sustainability of the industries that rely on it.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Disperse Red 74 critical for its application in textile dye formulations?
- Methodological Answer : Key properties include solubility in organic solvents, thermal stability, and particle size distribution. Experimental determination involves:
- UV-Vis spectroscopy to assess absorbance maxima (e.g., ~500 nm for CI Disperse Red 896, a variant) .
- Dynamic Light Scattering (DLS) for measuring average particle size (e.g., 80–150 nm in optimized ink formulations) .
- Thermogravimetric Analysis (TGA) to evaluate decomposition temperatures, with studies showing stability up to 60°C under controlled additive conditions .
Q. How can researchers optimize the synthesis of this compound to minimize impurities affecting dye performance?
- Methodological Answer : Purification techniques include:
- Column chromatography using silica gel with ethyl acetate/hexane gradients to isolate the dye.
- High-Performance Liquid Chromatography (HPLC) for purity validation, targeting >98% purity for consistent experimental results .
- Recrystallization in ethanol-water mixtures to remove residual monomers or byproducts .
Advanced Research Questions
Q. What experimental protocols are recommended for assessing the colloidal stability of this compound in aqueous ink formulations?
- Methodological Answer : Stability testing involves:
- Centrifugal Stability : Measure specific absorption ratio , where and are absorbances of centrifuged vs. non-centrifuged samples. Optimal indicates stability .
- Thermal and Freeze-Thaw Testing : Incubate samples at 60°C for 14 days or -20°C for 24 hours, then analyze particle size (DLS) and viscosity (rotational viscometry). Stable formulations show <10% variation in these parameters .
- Zeta Potential Measurements : Values >|±30 mV| suggest electrostatic stabilization, critical for preventing aggregation .
Q. How do surfactant additives (e.g., sodium dodecyl sulfate) influence the interfacial behavior of this compound in heterogeneous dye systems?
- Methodological Answer :
- Critical Micelle Concentration (CMC) Studies : Use conductivity or surface tension measurements to determine surfactant thresholds. For example, SDS at >0.15 wt% destabilizes dispersions via excessive foaming .
- Adsorption Isotherms : Quantify surfactant-dye interactions using Langmuir or Freundlich models, with data fitted via nonlinear regression (software: OriginLab) .
- Microscopy (TEM) : Visualize surfactant-coated dye particles to confirm monolayer coverage .
Q. What statistical approaches resolve contradictions in reported degradation pathways of this compound under UV exposure?
- Methodological Answer :
- Multivariate Analysis : Apply Principal Component Analysis (PCA) to isolate variables (e.g., pH, light intensity) causing divergent results in photodegradation studies .
- Kinetic Modeling : Compare pseudo-first-order vs. second-order degradation models using Akaike Information Criterion (AIC) to identify best-fit mechanisms .
- Error Propagation Analysis : Quantify uncertainties in HPLC-derived degradation product concentrations using Monte Carlo simulations .
Data Analysis and Reproducibility
Q. How should researchers design experiments to ensure reproducibility in this compound stability studies?
- Methodological Answer :
- Standardized Protocols : Follow QB/T 4973.1-2016 (Chinese Light Industry Standards) for freeze-thaw and thermal testing .
- Replication : Perform triplicate runs for all stability tests, reporting mean ± standard deviation.
- Open Data Practices : Share raw DLS and viscosity datasets in public repositories (e.g., Zenodo) with metadata on instrument calibration .
Q. What are the limitations of using zeta potential as a sole indicator of this compound dispersion stability?
- Methodological Answer :
- Contextual Factors : Zeta potential does not account for steric stabilization (e.g., from polymers like PVP-K30). Combine with rheology (e.g., shear-thinning behavior) for holistic analysis .
- pH Dependency : Zeta potential varies with pH; always report measurement conditions (e.g., pH 7.0 ± 0.2) .
Tables for Key Parameters
| Parameter | Optimal Range | Method | Reference |
|---|---|---|---|
| Additive: PVP-K30 | <0.7 wt% | Viscosity stability | |
| Surfactant: SDS | <0.15 wt% | Colloidal stability | |
| Ethylene glycol + glycerol | 6–14 wt% | Freeze-thaw resistance | |
| Particle size (DLS) | 80–150 nm | Dynamic Light Scattering |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
